
N-(5-methyl-2-pyridinyl)-3,3-diphenylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-methyl-2-pyridinyl)-3,3-diphenylpropanamide: is an organic compound that belongs to the class of amides It features a pyridine ring substituted with a methyl group at the 5-position and a diphenylpropanamide moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-methyl-2-pyridinyl)-3,3-diphenylpropanamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-methyl-2-pyridinecarboxylic acid and 3,3-diphenylpropanoyl chloride.
Amidation Reaction: The carboxylic acid is first converted to its corresponding acid chloride using thionyl chloride or oxalyl chloride. The resulting acid chloride is then reacted with 3,3-diphenylpropanoyl chloride in the presence of a base such as triethylamine to form the desired amide.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity.
化学反応の分析
Types of Reactions: N-(5-methyl-2-pyridinyl)-3,3-diphenylpropanamide can undergo various chemical reactions, including:
Oxidation: The methyl group on the pyridine ring can be oxidized to form a carboxylic acid derivative.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination can be employed.
Major Products:
Oxidation: Formation of 5-carboxypyridin-2-yl-3,3-diphenylpropanamide.
Reduction: Formation of N-(5-methylpyridin-2-yl)-3,3-diphenylpropanamine.
Substitution: Formation of substituted derivatives depending on the electrophile used.
科学的研究の応用
Chemistry: N-(5-methyl-2-pyridinyl)-3,3-diphenylpropanamide is used as a building block in the synthesis of more complex organic molecules. It can serve as a precursor for the synthesis of heterocyclic compounds and other functionalized derivatives.
Biology: In biological research, this compound may be used as a ligand in the study of enzyme interactions or as a probe in biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and development of new pharmaceuticals. Its structural features make it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of N-(5-methyl-2-pyridinyl)-3,3-diphenylpropanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites or binding pockets, influencing biological pathways and processes.
類似化合物との比較
N-(5-methylpyridin-2-yl)-3,3-diphenylpropanamine: This compound is similar but features an amine group instead of an amide.
N-(5-methylpyridin-2-yl)-3,3-diphenylpropanoic acid: This compound has a carboxylic acid group instead of an amide.
Uniqueness: N-(5-methyl-2-pyridinyl)-3,3-diphenylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its amide linkage and aromatic rings provide stability and potential for diverse chemical modifications, making it a versatile compound in various research and industrial applications.
特性
分子式 |
C21H20N2O |
|---|---|
分子量 |
316.4 g/mol |
IUPAC名 |
N-(5-methylpyridin-2-yl)-3,3-diphenylpropanamide |
InChI |
InChI=1S/C21H20N2O/c1-16-12-13-20(22-15-16)23-21(24)14-19(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-13,15,19H,14H2,1H3,(H,22,23,24) |
InChIキー |
CJMNZROIVHYHAH-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(C=C1)NC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3 |
正規SMILES |
CC1=CN=C(C=C1)NC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


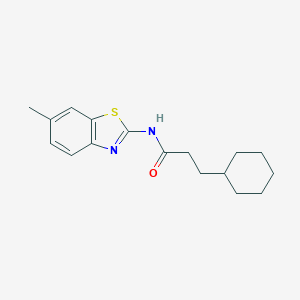
![N-[4-(dimethylamino)phenyl]-2-phenylbutanamide](/img/structure/B312090.png)
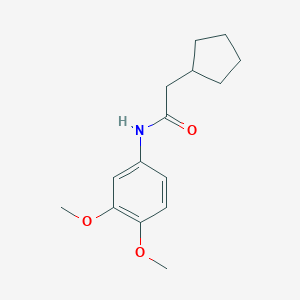
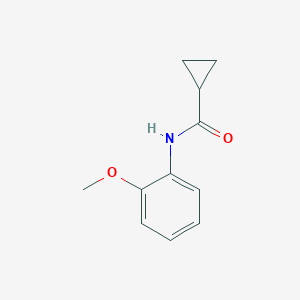
![Methyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]benzoate](/img/structure/B312097.png)

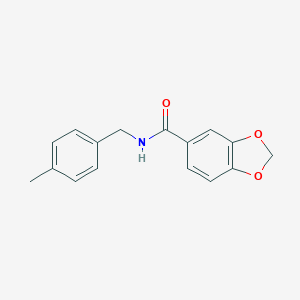


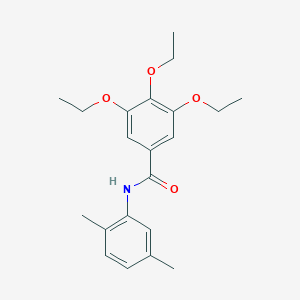


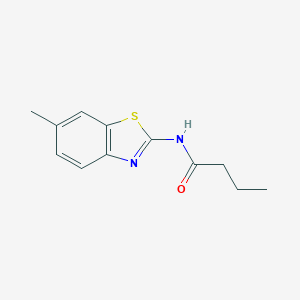
![2,4-dichloro-N-(3-{[(4-methyl-2-pyridinyl)amino]carbonyl}phenyl)benzamide](/img/structure/B312112.png)
